N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloropropanamide
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Description
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloropropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[3,4-c]pyrazole core, which is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloropropanamide typically involves multiple steps, starting with the formation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is introduced via alkylation reactions, while the chloropropanamide moiety is added through substitution reactions involving chlorinating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.
Biological Activity
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloropropanamide is a compound that has garnered attention in recent years for its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C17H26N4O3S with a molecular weight of approximately 366.48 g/mol. The compound features a thieno[3,4-c]pyrazole core which is known for its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H26N4O3S |
Molecular Weight | 366.48 g/mol |
IUPAC Name | This compound |
SMILES | CC1CN(CC(C)O1)C(=O)C(=O)Nc3c2CSCc2nn3C(C)(C)C |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thieno[3,4-c]pyrazole derivatives. The synthesis pathway includes the formation of the thieno ring system followed by chlorination and amide bond formation.
Antioxidant Properties
Research has demonstrated that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant activity . For instance, studies on related compounds have shown their ability to mitigate oxidative stress in biological systems by scavenging free radicals and reducing lipid peroxidation levels .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. The compound has shown promising results in inhibiting bacterial and fungal growth in vitro. This activity is attributed to the structural features that enhance binding affinity to microbial targets .
Anticancer Effects
The compound's potential as an anticancer agent has been a focal point in recent studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell growth and survival . For example:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 18 |
The biological activity of this compound is thought to involve interaction with specific enzymes and receptors:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.
- Receptor Binding : It has been suggested that the compound binds to certain receptors that mediate cellular responses to oxidative stress and inflammation.
Case Studies
-
Antioxidant Study : A study involving fish erythrocytes demonstrated that treatment with thieno[3,4-c]pyrazole compounds significantly reduced the percentage of altered erythrocytes when exposed to toxic substances like 4-nonylphenol .
Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonylphenol 40.3 ± 4.87 Thieno Compound + 4-Nonylphenol 12 ± 1.03 - Antimicrobial Efficacy : In vitro tests against common pathogens revealed that this compound exhibited significant antibacterial effects with minimum inhibitory concentrations comparable to standard antibiotics .
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3OS/c1-7(13)11(17)14-10-8-5-18-6-9(8)15-16(10)12(2,3)4/h7H,5-6H2,1-4H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQSNMLRFSCDBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C2CSCC2=NN1C(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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